![molecular formula C19H17N5O2 B2932184 6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 887215-72-7](/img/structure/B2932184.png)
6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse. For instance, the anions generated from similar compounds with sodium hydride (NaH) underwent aromatization to give the 3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitriles . Compounds reacted with arylaldehydes in the presence of NaH to give corresponding 3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylmethyl benzoates .Applications De Recherche Scientifique
Cancer Research
Compounds with a similar structure have shown good inhibitory effects and cytotoxic activities against various cancer cell lines, suggesting potential use in cancer treatment research .
Medicinal Chemistry
The structural framework of these compounds provides opportunities for combinatorial protocols in medicinal chemistry, indicating their use in drug discovery and development .
Antimicrobial Studies
Similar compounds have been evaluated for their antimicrobial properties, which could mean this compound may also be researched for its effectiveness against bacteria or fungi .
Mécanisme D'action
Target of Action
The primary target of 6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can potentially halt cell cycle progression, making it a promising candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from performing its normal function in cell cycle progression . The exact nature of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . Under normal conditions, CDK2 promotes the transition from the G1 phase to the S phase of the cell cycle. When cdk2 is inhibited by the compound, this transition is halted, potentially leading to cell cycle arrest .
Result of Action
The primary result of the compound’s action is the inhibition of cell cycle progression, potentially leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells . In addition, the compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Propriétés
IUPAC Name |
6-benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-26-16-10-8-15(9-11-16)24-18-17(21-22-24)19(25)23(13-20-18)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPPTWEQJYWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.